REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][C:9]([NH2:11])=[S:10])=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH2:12]([S:14][C:15](=O)[CH2:16]Br)[CH3:13]>C(O)C>[C:1]([O:5][C:6](=[O:7])[NH:8][C:9]1[S:10][CH:13]=[C:12]([S:14][CH2:15][CH3:16])[N:11]=1)([CH3:4])([CH3:2])[CH3:3]
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC(=S)N
|
Name
|
|
Quantity
|
0.88 g
|
Type
|
reactant
|
Smiles
|
C(C)SC(CBr)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled in an ice-water bath
|
Type
|
ADDITION
|
Details
|
completion of the addition
|
Type
|
WAIT
|
Details
|
After 20 hours
|
Duration
|
20 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between methylene chloride and water
|
Type
|
WASH
|
Details
|
The organic phase was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by chromatography over silica gel
|
Type
|
WASH
|
Details
|
eluted with 20% v/v ethyl acetate in hexanes
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC=1SC=C(N1)SCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.514 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 58.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |